molecular formula C13H17BrO2 B2859381 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2091595-22-9

8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B2859381
CAS No.: 2091595-22-9
M. Wt: 285.181
InChI Key: NETVTBIHHWIWMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The propoxy group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems .

Biological Activity

8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine (CAS Number: 2091595-22-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BrO2C_{13}H_{17}BrO_{2} with a molecular weight of 285.18 g/mol. The structure features a bromine atom at the 8-position and a propoxy group at the 5-position of the benzoxepine core, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₇BrO₂
Molecular Weight285.18 g/mol
CAS Number2091595-22-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.
  • Ion Channel Activity : The compound could modulate ion channels that are critical for neuronal signaling.

Pharmacological Effects

Research indicates several pharmacological properties associated with this compound:

  • Anti-inflammatory Activity : It has shown potential in reducing inflammation in preclinical models.
  • Analgesic Properties : The compound may exhibit pain-relieving effects by acting on pain pathways.
  • Anticancer Potential : Preliminary studies suggest that it might inhibit tumor growth in certain cancer cell lines.

Study 1: Anti-inflammatory Effects

A study conducted by researchers investigated the anti-inflammatory effects of various benzoxepine derivatives, including this compound. The results demonstrated a significant reduction in pro-inflammatory cytokines in vitro when treated with this compound compared to controls.

Study 2: Analgesic Activity

In another research effort focused on pain management, the compound was tested in animal models for its analgesic properties. The findings indicated that it significantly reduced pain responses in models of acute and chronic pain.

Study 3: Anticancer Activity

A recent study explored the anticancer activity of this compound against breast cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological Activity
8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepineModerate anti-inflammatory effects
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepineLower analgesic activity

Properties

IUPAC Name

8-bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-2-7-15-12-4-3-8-16-13-9-10(14)5-6-11(12)13/h5-6,9,12H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETVTBIHHWIWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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